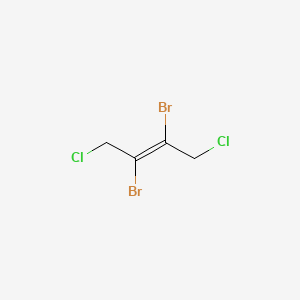

2,3-Dibromo-1,4-dichlorobut-2-ene

Beschreibung

BenchChem offers high-quality 2,3-Dibromo-1,4-dichlorobut-2-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-1,4-dichlorobut-2-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

36038-57-0 |

|---|---|

Molekularformel |

C4H4Br2Cl2 |

Molekulargewicht |

282.79 g/mol |

IUPAC-Name |

(E)-2,3-dibromo-1,4-dichlorobut-2-ene |

InChI |

InChI=1S/C4H4Br2Cl2/c5-3(1-7)4(6)2-8/h1-2H2/b4-3+ |

InChI-Schlüssel |

HQBBIQIXNMQZMP-ONEGZZNKSA-N |

Isomerische SMILES |

C(/C(=C(/CCl)\Br)/Br)Cl |

Kanonische SMILES |

C(C(=C(CCl)Br)Br)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of 2,3-Dibromo-1,4-dichlorobut-2-ene

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Halogenated Butenes

Halogenated C4 building blocks are foundational synthons in modern organic chemistry, prized for their versatile reactivity. The title compound, 2,3-dibromo-1,4-dichlorobut-2-ene, is a densely functionalized molecule offering multiple reaction sites for subsequent chemical transformations. Its structure, featuring both vinylic dibromides and allylic dichlorides, makes it a valuable intermediate for the synthesis of complex organic molecules, including agrochemicals, pharmaceuticals, and specialty polymers. This guide provides a comprehensive overview of a robust synthetic strategy, grounded in fundamental principles of electrophilic reactions, and offers practical, field-tested protocols for its successful execution in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 2,3-dibromo-1,4-dichlorobut-2-ene, points to a straightforward and efficient synthetic route. The core transformation is the addition of bromine across a carbon-carbon triple bond. This immediately identifies 1,4-dichloro-2-butyne as the key precursor. The synthesis can therefore be conceptualized as a two-step process:

-

Chlorination: Synthesis of the alkyne precursor, 1,4-dichloro-2-butyne, from a commercially available starting material, 2-butyne-1,4-diol.

-

Bromination: Stereoselective electrophilic addition of molecular bromine across the alkyne bond of 1,4-dichloro-2-butyne to yield the final product.

This approach is strategically sound as it utilizes common reagents and well-understood reaction mechanisms, ensuring a high degree of predictability and control.

Caption: Retrosynthetic pathway for 2,3-dibromo-1,4-dichlorobut-2-ene.

Synthesis of the Precursor: 1,4-Dichloro-2-butyne

The initial step involves the conversion of the hydroxyl groups of 2-butyne-1,4-diol into chlorides. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product isolation.

Mechanistic Rationale

The reaction proceeds through the formation of a chlorosulfite ester intermediate, followed by an intramolecular nucleophilic substitution (Sₙi) where the chloride attacks the carbon atom, displacing the chlorosulfite group. The presence of a base like pyridine can facilitate the reaction, although it is not always strictly necessary.[1] To mitigate the exothermic nature of the reaction, it is crucial to perform the addition of thionyl chloride at reduced temperatures.[1]

Detailed Experimental Protocol

Warning: This procedure involves corrosive and toxic reagents. It must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ gas).

-

Reagent Charging: Charge the flask with 2-butyne-1,4-diol (0.5 mol, 43.05 g) and an inert solvent such as dichloromethane (CH₂Cl₂) (200 mL).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (1.1 mol, 80.2 mL) dropwise from the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours.

-

Work-up: Slowly and carefully pour the reaction mixture into 200 mL of ice-cold water to quench any unreacted thionyl chloride. Separate the organic layer using a separatory funnel.

-

Purification: Wash the organic layer sequentially with a 5% sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1,4-dichloro-2-butyne as a crude product, which can be purified further by vacuum distillation.

Core Synthesis: Electrophilic Bromination of 1,4-Dichloro-2-butyne

The pivotal step is the addition of bromine across the triple bond of 1,4-dichloro-2-butyne. This reaction is a classic example of electrophilic addition.

Mechanistic Rationale: The Bromonium Ion Intermediate

The π-bond of the alkyne acts as a nucleophile, attacking a bromine molecule. This results in the formation of a cyclic bromonium ion intermediate.[2] The bromide ion (Br⁻) generated in the first step then attacks one of the carbons of the cyclic intermediate from the side opposite the initial bromine atom. This anti-addition mechanism dictates the stereochemistry of the final product, leading predominantly to the (E)-isomer of 2,3-dibromo-1,4-dichlorobut-2-ene.

Caption: Mechanism of electrophilic bromination of an alkyne.

Detailed Experimental Protocol

Warning: Bromine is highly toxic, corrosive, and volatile. This procedure must be performed in a well-ventilated chemical fume hood. Always wear appropriate PPE, including heavy-duty gloves and a face shield.

-

Reactor Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,4-dichloro-2-butyne (0.4 mol, 49.2 g) in a suitable inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (200 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Bromine Solution: In a separate flask, prepare a solution of molecular bromine (0.4 mol, 20.5 mL, 63.9 g) in the same solvent (50 mL).

-

Bromine Addition: Transfer the bromine solution to the dropping funnel and add it to the alkyne solution dropwise. The characteristic red-brown color of bromine should disappear as it reacts. Maintain the reaction temperature below 10 °C. The addition rate should be controlled to prevent a buildup of unreacted bromine.

-

Reaction Completion: Continue stirring at 0-5 °C for 1-2 hours after the addition is complete. The reaction is typically complete when the bromine color persists faintly.

-

Work-up: If necessary, add a few drops of a saturated sodium thiosulfate solution to quench any excess bromine.

-

Isolation and Purification: Remove the solvent by rotary evaporation. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure 2,3-dibromo-1,4-dichlorobut-2-ene.

Data Presentation and Product Characterization

Quantitative Data Summary

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) |

| Step 1: Precursor Synthesis | |||||

| 2-Butyne-1,4-diol | C₄H₆O₂ | 86.09 | 0.5 | 43.05 | - |

| Thionyl Chloride | SOCl₂ | 118.97 | 1.1 | 130.87 | 80.2 |

| 1,4-Dichloro-2-butyne | C₄H₄Cl₂ | 122.98 | ~0.4 (80% yield) | ~49.2 | - |

| Step 2: Bromination | |||||

| 1,4-Dichloro-2-butyne | C₄H₄Cl₂ | 122.98 | 0.4 | 49.2 | - |

| Bromine | Br₂ | 159.81 | 0.4 | 63.9 | 20.5 |

| Final Product | |||||

| 2,3-Dibromo-1,4-dichlorobut-2-ene | C₄H₄Br₂Cl₂ | 282.79 | Theoretical: 0.4 | Theoretical: 113.1 | - |

Expected Analytical Data

-

Appearance: Typically a colorless or pale yellow liquid or low-melting solid.[3]

-

Molecular Weight: 282.79 g/mol .[4]

-

¹H NMR: The primary protons on the carbons adjacent to the chlorine atoms (Cl-CH₂-) are expected to show a singlet in the region of δ 4.0-4.5 ppm. The exact chemical shift will depend on the solvent used.

-

¹³C NMR: Two distinct signals are expected. One for the sp³ hybridized carbons (-CH₂Cl) and another for the sp² hybridized carbons (-C(Br)=).

-

Mass Spectrometry (EI-MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine and two chlorine atoms. The molecular ion peak [M]⁺ should be observable at m/z = 282 (with corresponding isotopic peaks).

-

Infrared (IR) Spectroscopy: Look for C-Cl stretching vibrations (typically 600-800 cm⁻¹) and C=C stretching vibrations (around 1600-1650 cm⁻¹).

Safety and Handling

The synthesis of 2,3-dibromo-1,4-dichlorobut-2-ene requires stringent adherence to safety protocols due to the hazardous nature of the chemicals involved.

-

Reagents:

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All handling must be done in a fume hood.[1]

-

Bromine: Extremely toxic, corrosive, and causes severe burns.[5] Inhalation can be fatal. Ensure excellent ventilation and have a bromine spill kit (containing sodium thiosulfate) readily available.

-

Chlorinated Solvents (CH₂Cl₂, CCl₄): These are hazardous and suspected carcinogens. Minimize exposure.

-

-

Product:

-

General Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[7]

-

Ventilation: All steps of the synthesis must be performed in a certified chemical fume hood.

-

Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.

-

Conclusion

The synthesis of 2,3-dibromo-1,4-dichlorobut-2-ene via the electrophilic bromination of 1,4-dichloro-2-butyne is a reliable and well-documented method. By understanding the underlying reaction mechanisms and adhering strictly to the detailed protocols and safety precautions outlined in this guide, researchers can confidently produce this versatile chemical intermediate. The key to success lies in careful temperature control during the exothermic halogenation steps and meticulous handling of the hazardous reagents involved. This guide provides the necessary framework for the safe and efficient synthesis of this valuable compound for further research and development applications.

References

-

Safety Data Sheet - cis-1,4-Dichloro-2-butene. CPAChem. Available at: [Link]

-

2,3-Dibromo-1,4-dichlorobut-2-ene. PubChem. Available at: [Link]

-

2,3-Dibromo-1,4-dichlorobutane. NIST WebBook. Available at: [Link]

-

Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. (2023). Chemistry LibreTexts. Available at: [Link]

-

2,3-Dibromo-1,4-dichlorobutane. PubChem. Available at: [Link]

- US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol. Google Patents.

-

1,4-Dichlorobut-2-ene. Wikipedia. Available at: [Link]

-

More On 1,2 and 1,4 Additions To Dienes. (2017). Master Organic Chemistry. Available at: [Link]

-

Br2 addition to a conjugated diene-1,2 and 1,4 (conjugate) addition reactions. (2020). YouTube. Available at: [Link]

- CN1303047C - Method for preparing 2,3-dibromo-2-butene-1,4-glycol. Google Patents.

-

Synthesis of 2-substituted buta-1,3-dienes from 1,4-dichlorobut-2-yne via organoboranes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

1,2- and 1,4-Additions to Conjugated Dienes. (2011). YouTube. Available at: [Link]

-

16.8 Electrophilic Addition: 1,2- Versus 1,4-Addition. (2022). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. 1,4-Dichloro-2-butyne synthesis - chemicalbook [chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Buy 2,3-Dibromo-1,4-dichlorobut-2-ene (EVT-12801174) | 36038-57-0 [evitachem.com]

- 4. 2,3-Dibromo-1,4-dichlorobut-2-ene | C4H4Br2Cl2 | CID 6365394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Dibromo-1,4-dichlorobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,3-dibromo-1,4-dichlorobut-2-ene. With a focus on its utility as a versatile building block in organic synthesis, this document is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development.

Introduction: A Multifaceted Halogenated Building Block

2,3-Dibromo-1,4-dichlorobut-2-ene, specifically the (E)-isomer, is a polyhalogenated alkene possessing a unique arrangement of reactive sites. Its structure, featuring two bromine and two chlorine atoms attached to a butene backbone, makes it a valuable intermediate for the synthesis of a variety of organic molecules, including heterocyclic compounds of interest in medicinal chemistry. The strategic placement of four halogen atoms offers multiple avenues for functionalization through nucleophilic substitution and elimination reactions, providing access to complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a compound is fundamental for its application in research and development.

Physical Properties

The physical characteristics of (E)-2,3-dibromo-1,4-dichlorobut-2-ene are summarized in the table below. These properties are crucial for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source |

| IUPAC Name | (E)-2,3-dibromo-1,4-dichlorobut-2-ene | |

| CAS Number | 36038-57-0 | |

| Molecular Formula | C₄H₄Br₂Cl₂ | |

| Molecular Weight | 282.79 g/mol | |

| Appearance | Colorless liquid (predicted) | |

| Density | 2.065 g/cm³ (predicted) | |

| Boiling Point | 218.4 °C at 760 mmHg (predicted) | |

| Flash Point | 104.2 °C (predicted) |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A single peak is anticipated for the four equivalent protons of the two chloromethyl (-CH₂Cl) groups. The chemical shift of these protons would likely appear in the range of 4.0-4.5 ppm, downfield from typical alkyl protons due to the deshielding effect of the adjacent chlorine atoms and the double bond.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show two distinct signals. One signal would correspond to the two equivalent carbons of the chloromethyl groups, likely in the range of 35-45 ppm. The other signal, representing the two equivalent sp²-hybridized carbons of the double bond, is expected to appear further downfield, in the region of 120-130 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by the absence of C-H stretches above 3000 cm⁻¹, as there are no vinylic hydrogens. Key absorption bands would include:

-

C-H stretching vibrations of the CH₂ groups around 2960-2850 cm⁻¹.

-

A C=C stretching vibration in the range of 1650-1600 cm⁻¹. The substitution pattern might lead to a weak or absent peak.

-

Strong C-Cl and C-Br stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry: The mass spectrum would exhibit a complex isotopic pattern for the molecular ion peak due to the presence of two bromine (⁷⁹Br and ⁸¹Br) and two chlorine (³⁵Cl and ³⁷Cl) atoms. The fragmentation pattern would likely involve the loss of halogen atoms and chloromethyl radicals.

Synthesis and Reaction Mechanisms

The primary route to 2,3-dibromo-1,4-dichlorobut-2-ene involves the electrophilic addition of bromine to 1,4-dichlorobut-2-ene.

Synthesis Pathway

The synthesis can be conceptualized as a two-step process starting from butadiene.

Figure 1. Synthetic route to (E)-2,3-Dibromo-1,4-dichlorobut-2-ene.

Step 1: Chlorination of Butadiene The industrial production of 1,4-dichlorobut-2-ene involves the chlorination of butadiene. This reaction can yield a mixture of cis and trans isomers.

Step 2: Bromination of 1,4-Dichlorobut-2-ene The subsequent bromination of the double bond in 1,4-dichlorobut-2-ene yields the target molecule. The reaction proceeds via an electrophilic addition mechanism.

Mechanism of Bromination

The addition of bromine to an alkene typically occurs through a bromonium ion intermediate, leading to anti-addition of the two bromine atoms.

Figure 2. Mechanism of electrophilic addition of bromine.

The stereochemistry of the starting 1,4-dichlorobut-2-ene (cis or trans) will influence the stereochemistry of the final product. Starting with the (E)-isomer of 1,4-dichlorobut-2-ene will lead to the formation of a specific diastereomer of the dibrominated product.

Reactivity and Synthetic Applications

The reactivity of 2,3-dibromo-1,4-dichlorobut-2-ene is dominated by the presence of the four halogen atoms, which can act as leaving groups in nucleophilic substitution and elimination reactions. This makes it a powerful precursor for the synthesis of five-membered heterocycles.

Synthesis of Heterocycles: The Paal-Knorr Synthesis Analogy

The Paal-Knorr synthesis is a classic method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. 2,3-Dibromo-1,4-dichlorobut-2-ene can be considered a synthetic equivalent of a 1,4-dielectrophile, and as such, it can react with dinucleophiles to form five-membered rings.

4.1.1. Synthesis of Substituted Thiophenes

Reaction of 2,3-dibromo-1,4-dichlorobut-2-ene with a sulfide source, such as sodium sulfide (Na₂S), is expected to yield a substituted thiophene. The highly reactive allylic chlorine atoms would likely be displaced first, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of a Dihalothiophene (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2,3-dibromo-1,4-dichlorobut-2-ene in a suitable solvent such as ethanol or DMF.

-

Reagent Addition: Add 1.1 equivalents of sodium sulfide (Na₂S) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired thiophene derivative.

Figure 3. Proposed synthesis of a substituted thiophene.

4.1.2. Synthesis of Substituted Pyrroles

Similarly, reaction with primary amines can lead to the formation of N-substituted pyrroles. The amine acts as a dinucleophile, displacing the halogen atoms to form the pyrrole ring.

Experimental Protocol: Synthesis of an N-Substituted Dihalopyrrole (Hypothetical)

-

Reaction Setup: In a sealed tube, dissolve 1.0 equivalent of 2,3-dibromo-1,4-dichlorobut-2-ene in a polar aprotic solvent like acetonitrile.

-

Reagent Addition: Add 2.2 equivalents of a primary amine (e.g., aniline or benzylamine) and a non-nucleophilic base such as triethylamine to scavenge the generated HCl and HBr.

-

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture and partition it between water and an organic solvent.

-

Purification: Separate the organic layer, dry it, and concentrate it. Purify the residue by column chromatography to isolate the N-substituted pyrrole.

Safety, Handling, and Disposal

As a polyhalogenated organic compound, 2,3-dibromo-1,4-dichlorobut-2-ene should be handled with caution. While a specific, comprehensive Material Safety Data Sheet (MSDS) is not widely available, the safety precautions for related halogenated alkenes and alkanes should be strictly followed.

Hazard Assessment

-

Toxicity: Halogenated hydrocarbons can be toxic upon inhalation, ingestion, and skin contact. They may cause irritation to the skin, eyes, and respiratory tract. Some polyhalogenated compounds are suspected carcinogens.

-

Reactivity: The compound is reactive towards strong bases and nucleophiles. It may be sensitive to light and air.

-

Environmental Impact: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.

Disposal

Dispose of 2,3-dibromo-1,4-dichlorobut-2-ene and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. It is often categorized as halogenated organic waste.

Conclusion

2,3-Dibromo-1,4-dichlorobut-2-ene is a highly functionalized and reactive molecule with significant potential as a building block in organic synthesis. Its ability to serve as a precursor to substituted thiophenes and pyrroles makes it a valuable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its chemical properties, combined with stringent adherence to safety protocols, will enable its effective and safe utilization in the laboratory.

References

-

PubChem. 2,3-Dibromo-1,4-dichlorobut-2-ene. National Center for Biotechnology Information. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

- Sigma-Aldrich. Safety Data Sheet. [Product specific link would be inserted here if available]

-

PubChem. 2,3-Dibromo-1,4-dichlorobutane. National Center for Biotechnology Information. [Link]

-

PubChem. (E)-1,4-dibromo-2,3-dichlorobut-2-ene. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1,4-Dichlorobut-2-ene. [Link]

- Fisher Scientific. Safety Data Sheet for trans-1,4-Dibromo-2-butene. [A specific URL would be cited if available]

- CPAChem. Safety data sheet for cis-1,4-Dichloro-2-butene. [A specific URL would be cited if available]

-

NIST. IR Spectrum of 2,3-Dibromo-1,4-dichlorobutane. [Link]

-

PubChem. 1,4-Dichloro-2-butene. National Center for Biotechnology Information. [Link]

- Chemos GmbH & Co.KG. Safety Data Sheet: trans-2-Butene-2,3-dibromo-1,4-diol. [A specific URL would be cited if available]

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Chemistry LibreTexts. 5.8: Polyhalogenated Alkanes and Alkenes. [Link]

-

Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]

- H. C. Brown, N. Ravindran, S. U. Kulkarni, J. Org. Chem.1979, 44, 2417-2422.

-

PubChem. 2,3-Dichlorobut-2-ene-1,4-diol. National Center for Biotechnology Information. [Link]

-

PubChem. 1,4-Dichloro-2-butene, (2E)-. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. (2E)-1,4-Dichlorobut-2-ene. [Link]

-

NIST. Mass Spectrum of 2-Butene, 1,4-dichloro-, (E)-. [Link]

-

Preproom.org. Disposal of Testing for Alkane/Alkene. [Link]

- National Council of Educational Research and Training. Haloalkanes and Haloarenes. [A specific URL would be cited if available]

-

PubChem. (Z)-2,3-Dibromo-2-butene-1,4-diol. National Center for Biotechnology Information. [Link]

-

PubChem. (Z)-2,3-dichlorobut-2-ene-1,4-diamine. National Center for Biotechnology Information. [Link]

-

NIST. IR Spectrum of 2-Butene, 1,4-dichloro-. [Link]

-

NIST. Phase change data for 2-Butene, 1,4-dichloro-, (E)-. [Link]

- PubChem. 2-Butene, 2,3-dichloro-, (E)-. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/12211401](https://

An In-depth Technical Guide to the IUPAC Nomenclature of 2,3-Dibromo-1,4-dichlorobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Nomenclature

In the fields of chemical research and drug development, precise communication is paramount. The structural complexity of organic molecules necessitates a standardized naming system that is both systematic and unambiguous. The International Union of Pure and Applied Chemistry (IUPAC) provides this essential framework. This guide will dissect the IUPAC nomenclature for 2,3-dibromo-1,4-dichlorobut-2-ene, a molecule whose name belies a critical stereochemical complexity. Understanding the nuances of its nomenclature, particularly its geometric isomerism, is fundamental to its synthesis, characterization, and application.

Foundational IUPAC Principles for Naming Alkenes

The systematic naming of any alkene begins with a set of foundational rules. These rules provide the scaffold upon which the specific nomenclature for 2,3-dibromo-1,4-dichlorobut-2-ene is built.

-

Identifying the Parent Chain: The primary rule is to identify the longest continuous carbon chain that contains the carbon-carbon double bond.[1] For 2,3-dibromo-1,4-dichlorobut-2-ene, the parent chain is a four-carbon chain containing a double bond, hence the root name "-but-".

-

Indicating the Double Bond: The presence of the C=C double bond is signified by the suffix "-ene".[1]

-

Numbering the Parent Chain: The chain is numbered to give the carbon atoms of the double bond the lowest possible locants. In this case, the double bond is between the second and third carbon atoms, hence "-2-ene".

-

Identifying and Locating Substituents: All atoms or groups of atoms that are not part of the parent chain are considered substituents. For this molecule, we have two bromine atoms and two chlorine atoms. Their positions are indicated by the number of the carbon atom to which they are attached. Thus, we have "2,3-dibromo-" and "1,4-dichloro-".

Combining these elements gives the base name: 2,3-dibromo-1,4-dichlorobut-2-ene . However, this name is incomplete as it does not account for the spatial arrangement of the substituents around the double bond.

Stereochemistry: The Critical Role of E/Z Isomerism

The rigidity of the carbon-carbon double bond prevents free rotation, leading to the possibility of geometric isomerism.[2] For a molecule like 2,3-dibromo-1,4-dichlorobut-2-ene, where each carbon of the double bond is attached to two different substituents, we must employ the E/Z notation system to define the absolute configuration.[2][3]

The E/Z system is based on the Cahn-Ingold-Prelog (CIP) priority rules , which rank substituents based on atomic number.[4][5][6]

-

Rule 1: The atom directly attached to the double bond with the higher atomic number receives higher priority.[4][5]

-

Rule 2: If the directly attached atoms are the same, we move to the next atoms along the chain until a point of difference is found.[4][5]

Once priorities are assigned to the two substituents on each carbon of the double bond:

-

If the two higher-priority groups are on the same side of the double bond, the configuration is designated as (Z) (from the German zusammen, meaning "together").

-

If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated as (E) (from the German entgegen, meaning "opposite").

Step-by-Step IUPAC Naming of 2,3-Dibromo-1,4-dichlorobut-2-ene Isomers

Let's apply the CIP rules to determine the full IUPAC name for the geometric isomers of 2,3-dibromo-1,4-dichlorobut-2-ene.

Step 1: Analyze the Substituents on Each Carbon of the Double Bond

-

Carbon-2 (C2): Is attached to a bromine atom (-Br) and a chloromethyl group (-CH₂Cl).

-

Carbon-3 (C3): Is attached to a bromine atom (-Br) and a chloromethyl group (-CH₂Cl).

Step 2: Assign Priorities Using CIP Rules

-

At C2:

-

The atoms directly attached are Bromine (atomic number 35) and Carbon (atomic number 6).

-

Since Br > C, the -Br group has higher priority.

-

The -CH₂Cl group has lower priority.

-

-

At C3:

-

The atoms directly attached are Bromine (atomic number 35) and Carbon (atomic number 6).

-

Since Br > C, the -Br group has higher priority.

-

The -CH₂Cl group has lower priority.

-

Step 3: Determine the E and Z Isomers

-

(Z)-Isomer: The two higher-priority groups (-Br on C2 and -Br on C3) are on the same side of the double bond. The full IUPAC name is (Z)-2,3-dibromo-1,4-dichlorobut-2-ene .

-

(E)-Isomer: The two higher-priority groups (-Br on C2 and -Br on C3) are on opposite sides of the double bond. The full IUPAC name is (E)-2,3-dibromo-1,4-dichlorobut-2-ene .[7][8]

Tabular Summary of Substituent Priorities

| Carbon Atom | Substituent 1 | Priority | Substituent 2 | Priority |

| C2 | -Br | High | -CH₂Cl | Low |

| C3 | -Br | High | -CH₂Cl | Low |

Visualization of the Geometric Isomers

To further clarify the spatial arrangement, the following diagrams illustrate the (E) and (Z) isomers.

Caption: (E)-2,3-dibromo-1,4-dichlorobut-2-ene isomer.

Caption: (Z)-2,3-dibromo-1,4-dichlorobut-2-ene isomer.

Conclusion

The systematic IUPAC name for 2,3-dibromo-1,4-dichlorobut-2-ene must include a stereochemical descriptor to be complete. Through the application of the Cahn-Ingold-Prelog priority rules, we can distinguish between the two geometric isomers: (E)-2,3-dibromo-1,4-dichlorobut-2-ene and (Z)-2,3-dibromo-1,4-dichlorobut-2-ene . This level of precision is essential for accurately documenting, synthesizing, and utilizing this compound in a research and development setting, ensuring the reproducibility and validity of scientific work.

References

-

Cahn–Ingold–Prelog priority rules. In: Wikipedia. [Link]

-

Priority Rules. University of Calgary. [Link]

-

Cahn–Ingold–Prelog priority rules. (2021-04-02). [Link]

-

Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. (2016-10-20). Master Organic Chemistry. [Link]

-

Naming stereoisomers. In: Organic Chemistry 1: An open textbook. Lumen Learning. [Link]

-

Nomenclature of Alkenes. (2023-01-22). Chemistry LibreTexts. [Link]

-

E and Z Notation For Alkenes (+ Cis/Trans). (2025-02-28). Master Organic Chemistry. [Link]

-

E-Z Nomenclature. Scribd. [Link]

-

2,3-Dibromo-1,4-dichlorobut-2-ene. PubChem. [Link]

-

The E-Z system for naming alkenes. (2023-01-22). Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2,3-Dibromo-1,4-dichlorobut-2-ene | C4H4Br2Cl2 | CID 6365394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy 2,3-Dibromo-1,4-dichlorobut-2-ene (EVT-12801174) | 36038-57-0 [evitachem.com]

An In-Depth Technical Guide to 2,3-Dibromo-1,4-dichlorobut-2-ene

This guide provides a comprehensive technical overview of 2,3-Dibromo-1,4-dichlorobut-2-ene, a halogenated organic compound with significant potential in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, applications, and handling protocols, grounded in established scientific principles.

Core Molecular Profile

2,3-Dibromo-1,4-dichlorobut-2-ene is a halogenated alkene. Its structure, featuring a four-carbon chain with a central double bond and halogen substituents, makes it a versatile intermediate for introducing complex functionalities in organic synthesis. The primary isomeric form of interest is the (E)-isomer.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in research. The key quantitative data for 2,3-Dibromo-1,4-dichlorobut-2-ene are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 282.79 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₄H₄Br₂Cl₂ | [1][3][6] |

| CAS Number | 36038-57-0 | [1][2][3][6] |

| IUPAC Name | (E)-2,3-dibromo-1,4-dichlorobut-2-ene | [1][4] |

| Density | 2.065 g/cm³ | [3] |

| Boiling Point | 218.4 °C at 760 mmHg | [3] |

| Flash Point | 104.2 °C | [3] |

Synthesis and Chemical Reactivity

The utility of 2,3-Dibromo-1,4-dichlorobut-2-ene stems from its synthesis and subsequent reactivity. Understanding its formation is key to ensuring a high-purity starting material for further transformations.

Synthesis Pathway: Halogenation of 1,4-dichlorobut-2-ene

A common and logical method for synthesizing 2,3-Dibromo-1,4-dichlorobut-2-ene involves the direct bromination of 1,4-dichlorobut-2-ene.[3] This precursor is itself typically produced via the chlorination of butadiene.[7]

The Causality Behind the Synthesis: The reaction leverages the electron-rich nature of the carbon-carbon double bond in the butene backbone. A brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), acts as an electrophile. The pi electrons of the double bond attack the bromine, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to yield the final dibrominated product. The use of a non-polar solvent like dichloromethane is crucial to facilitate the reaction while minimizing unwanted side reactions.[3]

Caption: Synthesis workflow for 2,3-Dibromo-1,4-dichlorobut-2-ene.

Reactivity Profile

The multiple halogen atoms on the butene backbone make this compound an active participant in various chemical reactions. It can serve as a precursor for the synthesis of more complex molecules, including various heterocycles.[7] Its structure is ripe for substitution and elimination reactions, making it a valuable building block in multi-step organic synthesis.

Applications in Research and Drug Development

While direct applications in drug development are not widely documented, halogenated hydrocarbons like 2,3-Dibromo-1,4-dichlorobut-2-ene are fundamental building blocks. The incorporation of halogen atoms can significantly alter a molecule's pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity.[8]

Potential Roles:

-

Scaffold for Heterocyclic Synthesis: The compound can be used to construct cyclic structures, which are common motifs in pharmacologically active molecules.

-

Precursor for Novel Ligands: Its reactive sites allow for the attachment of various functional groups, enabling the creation of libraries of compounds for screening against biological targets.

-

Intermediate in Agrochemicals: Similar halogenated compounds have found use as fungicides and pesticides, suggesting potential utility in agrochemical research.[9]

Experimental Protocol: Synthesis of 2,3-Dibromo-1,4-dichlorobut-2-ene

This protocol is a representative method. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

4.1. Materials and Reagents:

-

1,4-Dichlorobut-2-ene

-

Elemental Bromine (Br₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser

-

Standard glassware for workup and purification

4.2. Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 1,4-dichlorobut-2-ene in anhydrous dichloromethane.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of elemental bromine in dichloromethane via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C. Rationale: Slow, cooled addition is critical to control the exothermic reaction and prevent side-product formation.

-

Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.[3]

-

Quenching: Once the reaction is complete, slowly add saturated sodium bicarbonate solution to quench any remaining bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the pure 2,3-Dibromo-1,4-dichlorobut-2-ene.

-

Characterization (Self-Validation): Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

Chemical safety is paramount. Halogenated hydrocarbons require careful handling due to their potential toxicity.

5.1. Hazard Identification:

-

Toxicity: This class of compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[10][11][12]

-

Irritation: Causes skin irritation and serious eye damage.[10][13]

-

Environmental: May be harmful to aquatic life.

5.2. Handling and PPE:

-

Ventilation: Always use this compound within a certified chemical fume hood.[10][13]

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).[10]

-

Eye Protection: Use safety goggles or a face shield.[10]

-

Clothing: A lab coat is mandatory. Ensure no skin is exposed.[10]

5.3. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

Caption: Core safety and handling protocol summary.

References

-

PubChem. (n.d.). 2,3-Dibromo-1,4-dichlorobut-2-ene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dibromo-2,3-dichlorobut-2-ene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,3-Dibromo-1,4-dichlorobutane. Retrieved from [Link]

-

CPAchem. (n.d.). Safety data sheet for cis-1,4-Dichloro-2-butene. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dibromo-1,4-dichlorobutane. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2023). Safety Data Sheet: trans-2-Butene-2,3-dibromo-1,4-diol. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Dibromo-1,4-dichlorobutane. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dichlorobut-2-ene. Retrieved from [Link]

- Google Patents. (n.d.). US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol.

-

ScienceDirect. (n.d.). Synthesis of 2-substituted buta-1,3-dienes from 1,4-dichlorobut-2-yne via organoboranes. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3R)-2,3-dibromo-1,4-dichlorobutane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-2,3-Dibromo-2-butene-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. 2,3-Dibromo-1,4-dichlorobut-2-ene | C4H4Br2Cl2 | CID 6365394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. Buy 2,3-Dibromo-1,4-dichlorobut-2-ene (EVT-12801174) | 36038-57-0 [evitachem.com]

- 4. 2,3-Dibromo-1,4-dichlorobut-2-ene (36038-57-0) for sale [vulcanchem.com]

- 5. 1,4-Dibromo-2,3-dichlorobut-2-ene | C4H4Br2Cl2 | CID 54107240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

- 8. jelsciences.com [jelsciences.com]

- 9. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. cpachem.com [cpachem.com]

- 12. 2,3-Dibromo-1,4-dichlorobutane | C4H6Br2Cl2 | CID 244139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Reactivity of 2,3-Dibromo-1,4-dichlorobut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromo-1,4-dichlorobut-2-ene is a versatile, albeit reactive, halogenated hydrocarbon that serves as a valuable building block in organic synthesis. Its unique arrangement of four halogen atoms across a four-carbon chain, including vicinal bromides on a double bond and terminal chlorides, presents a rich landscape for a variety of chemical transformations. This guide provides a comprehensive exploration of the synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven insights into experimental considerations, and offer detailed protocols for its synthesis and derivatization.

Introduction: A Molecule of Untapped Potential

The field of organic synthesis continually seeks robust and versatile starting materials to enable the efficient construction of novel molecules with desired properties. Halogenated compounds, in particular, have long been recognized for their synthetic utility, acting as key precursors for carbon-carbon and carbon-heteroatom bond formation. 2,3-Dibromo-1,4-dichlorobut-2-ene, with its dense functionalization, represents a platform ripe for exploration by synthetic chemists. The interplay of its alkene core with the differentially reactive C-Br and C-Cl bonds allows for a range of selective transformations, including nucleophilic substitutions and elimination reactions, paving the way for the synthesis of diverse molecular scaffolds. This guide aims to illuminate the synthetic potential of this compound, providing the necessary technical details for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2,3-dibromo-1,4-dichlorobut-2-ene is paramount for its safe handling and the rational design of synthetic routes.

| Property | Value | Source |

| Molecular Formula | C₄H₄Br₂Cl₂ | [1] |

| Molecular Weight | 282.79 g/mol | [1] |

| IUPAC Name | (E)-2,3-dibromo-1,4-dichlorobut-2-ene | [1] |

| CAS Number | 36038-57-0 | [1] |

| Appearance | Likely a colorless to pale yellow liquid | General Knowledge |

| Boiling Point | Not readily available | |

| Density | Not readily available | |

| Solubility | Insoluble in water; soluble in common organic solvents like chloroform, dichloromethane, and ethers. | General Knowledge |

Synthesis of 2,3-Dibromo-1,4-dichlorobut-2-ene

The primary route to 2,3-dibromo-1,4-dichlorobut-2-ene involves the bromination of a suitable precursor, typically 1,4-dichlorobut-2-ene.[2] The stereochemistry of the starting dichlorobutene (cis or trans) will influence the stereochemistry of the final product.

Conceptual Synthesis Workflow

Caption: General synthetic pathway to 2,3-dibromo-1,4-dichlorobut-2-ene.

Experimental Protocol: Synthesis from trans-1,4-Dichloro-2-butene

This protocol is a representative procedure based on the general principles of alkene bromination.

Materials:

-

trans-1,4-Dichloro-2-butene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution (aqueous, saturated)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve trans-1,4-dichloro-2-butene (1.0 eq) in carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled dichlorobutene solution via a dropping funnel with vigorous stirring. The characteristic reddish-brown color of bromine should disappear as it reacts. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color is completely discharged. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Low Temperature: The bromination of alkenes is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and minimize the formation of side products.

-

Inert Solvent: Carbon tetrachloride and dichloromethane are used as they are relatively inert to the reaction conditions and effectively dissolve both the reactants and the product.

-

Sodium Thiosulfate Quench: This step is crucial to neutralize any unreacted bromine, which is corrosive and volatile.

Core Reactivity: A Tale of Two Halogens

The reactivity of 2,3-dibromo-1,4-dichlorobut-2-ene is dominated by two primary pathways: nucleophilic substitution at the allylic carbons and elimination reactions involving the vicinal dibromides. The chlorine atoms, being attached to sp³ hybridized carbons, are more susceptible to nucleophilic attack than the bromine atoms, which are on sp² hybridized carbons.

Nucleophilic Substitution Reactions

The terminal chloromethyl groups are prime sites for SN2 reactions with a variety of nucleophiles. This allows for the introduction of a wide range of functional groups.

Caption: General scheme for nucleophilic substitution.

Potential Nucleophiles:

-

Amines: Primary and secondary amines can be used to synthesize diamines, which are precursors to various heterocyclic compounds.

-

Thiols: Reaction with thiols or sulfide salts can lead to the formation of sulfur-containing heterocycles, such as thiophenes.

-

Alkoxides and Phenoxides: These nucleophiles can be used to introduce ether linkages.

-

Cyanide: The introduction of nitrile groups opens up further synthetic possibilities, such as hydrolysis to carboxylic acids or reduction to amines.

Dehydrohalogenation and Subsequent Reactions

The vicinal dibromides are susceptible to elimination reactions in the presence of a base, leading to the formation of a conjugated diene system. This diene can then participate in cycloaddition reactions, such as the Diels-Alder reaction.

Caption: Dehydrohalogenation followed by Diels-Alder cycloaddition.

Experimental Considerations for Dehydrohalogenation:

-

Choice of Base: The strength and steric bulk of the base will influence the rate and regioselectivity of the elimination. Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide are often preferred.

-

In Situ Trapping: The resulting diene can be highly reactive. It is often advantageous to perform the elimination in the presence of a dienophile to trap the diene as it is formed.

Applications in Synthesis

While specific, documented applications of 2,3-dibromo-1,4-dichlorobut-2-ene are not widespread in readily available literature, its structural motifs suggest significant potential in several areas.

Synthesis of Heterocycles

The di-electrophilic nature of this compound makes it a promising candidate for the synthesis of various heterocycles. For instance, reaction with a sulfur source, such as sodium sulfide, could potentially lead to the formation of a substituted thiophene ring through a combination of substitution and elimination reactions.

Precursor to Novel Monomers

Dehydrohalogenation of 2,3-dibromo-1,4-dichlorobut-2-ene could provide access to novel dihalogenated butadienes.[3] These monomers could be of interest in materials science for the synthesis of specialty polymers with unique properties, such as flame resistance or altered electronic characteristics.

Potential in Cross-Coupling Reactions

The vinylic bromine atoms could potentially participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings.[4][5] This would allow for the introduction of aryl, vinyl, or alkyl groups at the core of the molecule, leading to highly functionalized and complex structures.

Safety and Handling

Halogenated hydrocarbons should be handled with caution due to their potential toxicity and reactivity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

-

Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and reactive metals.

-

Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion: A Call for Further Exploration

2,3-Dibromo-1,4-dichlorobut-2-ene is a synthetically intriguing molecule with a rich and varied reactivity profile. While its full potential has yet to be extensively explored and documented in the scientific literature, the fundamental principles of its reactivity suggest a broad scope of applications in the synthesis of complex organic molecules. This guide has provided a foundational understanding of its properties, synthesis, and key transformations. It is our hope that this information will inspire further research into the utility of this versatile building block in the fields of drug discovery, materials science, and beyond.

References

-

Thiophene synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Palladium catalyzed couplings. In Organic Chemistry II. Lumen Learning. (n.d.). Retrieved from [Link]

-

Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. (n.d.). Retrieved from [Link]

-

Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). National Institutes of Health. Retrieved from [Link]

-

Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Retrieved from [Link]

- 1, 4-dibromo-2, 3-dichloro-2-butene. (1952). Google Patents.

-

2,3-Dibromo-1,4-dichlorobut-2-ene. PubChem. (n.d.). Retrieved from [Link]

-

2,3-Dibromo-1,4-dichlorobutane. NIST WebBook. (n.d.). Retrieved from [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. Retrieved from [Link]

-

cis-2,3-dichlorobut-2-ene. LookChem. (n.d.). Retrieved from [Link]

-

Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved from [Link]

-

Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014, March 20). National Institutes of Health. Retrieved from [Link]

-

Cycloaddition Reactions. (2025, January 2). Chemistry LibreTexts. Retrieved from [Link]

-

2,3-Dibromo-1,4-dichlorobutane. PubChem. (n.d.). Retrieved from [Link]

- Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane. (1975). Google Patents.

-

1,4-Dichlorobut-2-ene. Wikipedia. (n.d.). Retrieved from [Link]

-

1,4-Dibromo-2,3-dichlorobut-2-ene. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of 2-substituted buta-1,3-dienes from 1,4-dichlorobut-2-yne via organoboranes. ScienceDirect. (n.d.). Retrieved from [Link]

- Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane. (1953). Google Patents.

- Composition containing 1,2-dibromo-2,4-dicyanobutane (dbdcb) and zinc pyrithione (zpt). (2017). Google Patents.

- Production of 1, 4-dichlorobutane. (1959). Google Patents.

-

(Z)-2,3-dichlorobut-2-ene-1,4-diamine. PubChem. (n.d.). Retrieved from [Link]

-

Formation of allenes by reaction of 1,4-dibromobut-2-ene with dialkyl ketones and base. Journal of the Chemical Society, Chemical Communications. (n.d.). Retrieved from [Link]

-

Cycloaddition. VI. Competitive 1,2 and 1,4 Cycloaddition of l,l-Dichloro-2,2-difluoroethylene to Butadiene. ElectronicsAndBooks. (n.d.). Retrieved from [Link]

Sources

- 1. 2,3-Dibromo-1,4-dichlorobut-2-ene | C4H4Br2Cl2 | CID 6365394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

- 3. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]

- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 5. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

A-Z Guide to 2,3-Dibromo-1,4-dichlorobut-2-ene Stereoisomers: Synthesis, Characterization, and Separation

Abstract

This technical guide provides an in-depth exploration of the stereoisomers of 2,3-dibromo-1,4-dichlorobut-2-ene, a tetrasubstituted haloalkene of significant interest as a synthetic building block. We delve into the fundamental principles of E/Z isomerism, detailing the application of Cahn-Ingold-Prelog (CIP) priority rules for unambiguous assignment. This guide presents a comprehensive overview of synthetic methodologies, state-of-the-art spectroscopic techniques for isomer differentiation, and robust chromatographic protocols for their separation. The content is tailored for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights to empower your experimental work.

Introduction: Understanding the Stereochemistry of 2,3-Dibromo-1,4-dichlorobut-2-ene

2,3-Dibromo-1,4-dichlorobut-2-ene is a halogenated four-carbon alkene.[1][2][3] The core of its chemical diversity lies in the arrangement of substituents around the central carbon-carbon double bond (C=C). Due to the restricted rotation around this bond, the molecule can exist as two distinct geometric isomers, also known as stereoisomers.[4]

The nomenclature for such tetrasubstituted alkenes, where the simpler cis/trans system is ambiguous, is definitively assigned using the E/Z notation.[5][6] This system is based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents on each carbon of the double bond.[7][8][9][10]

-

(Z)-isomer: The 'Z' designation comes from the German word zusammen, meaning "together." In this isomer, the two highest-priority groups are located on the same side of the double bond.[11][12]

-

(E)-isomer: The 'E' designation comes from the German word entgegen, meaning "opposite." Here, the two highest-priority groups are on opposite sides of the double bond.[11][12]

For 2,3-dibromo-1,4-dichlorobut-2-ene, each carbon of the double bond is attached to a bromine atom and a chloromethyl (-CH₂Cl) group. Applying the CIP rules:

-

Assign Priority: Priority is determined by the atomic number of the atom directly attached to the double bond carbon.[8][11] Bromine (atomic number 35) has a higher priority than carbon (atomic number 6).

-

Determine Configuration:

-

In the (Z)-isomer , the two high-priority bromine atoms are on the same side.

-

In the (E)-isomer , the two high-priority bromine atoms are on opposite sides.

-

This stereochemical difference is not trivial; it profoundly influences the molecule's physical properties (e.g., boiling point, polarity) and its reactivity in subsequent chemical transformations.

Caption: Structures of (Z) and (E) isomers with CIP priorities.

Synthesis and Stereochemical Control

The primary industrial route to related dichlorobutenes involves the chlorination of butadiene.[13] A similar strategy, the bromination of 1,4-dichlorobut-2-ene, can be employed to synthesize the target compound. The stereochemical outcome of this addition reaction is highly dependent on the reaction mechanism (e.g., ionic vs. radical pathways) and conditions.

Experimental Protocol: Synthesis via Bromination

This protocol outlines a general procedure. From an expert's perspective, the choice of solvent and the presence or absence of a radical initiator are critical variables that will dictate the E/Z product ratio. A non-polar solvent and radical conditions may favor a different isomeric mixture than a polar, ionic pathway.

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve (E/Z)-1,4-dichlorobut-2-ene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride).

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent via the dropping funnel over 30 minutes. Maintain the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the bromine color. The reaction progress can be verified by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, wash the mixture with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product, a mixture of (E)- and (Z)-2,3-dibromo-1,4-dichlorobut-2-ene, can then be purified by vacuum distillation or column chromatography.

Self-Validation: The identity of the product mixture should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) to verify the molecular weight (282.79 g/mol ) and by NMR to observe the characteristic signals of the isomers.[1][3]

Caption: Generalized workflow for the synthesis of E/Z isomers.

Spectroscopic Characterization and Differentiation

Distinguishing between the E and Z isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, leveraging the different chemical environments of the nuclei in each isomer.[14][15]

¹H and ¹³C NMR Spectroscopy

The key to differentiation lies in molecular symmetry.

-

The (E)-isomer possesses a C₂ axis of symmetry, rendering the two chloromethyl (-CH₂Cl) groups chemically equivalent.

-

The (Z)-isomer has a plane of symmetry, which also makes the two -CH₂Cl groups equivalent.

However, the spatial arrangement leads to subtle but measurable differences in the electronic environment. The proximity of the bulky bromine atoms to the chloromethyl groups in the (Z)-isomer can cause deshielding effects compared to the (E)-isomer.

While specific literature data for this exact compound is scarce, we can predict the expected spectral features based on analogous halogenated alkenes.[16] The chemical shifts of the olefinic carbons are particularly sensitive to the stereochemistry.[16]

Table 1: Predicted NMR Spectroscopic Data

| Isomer | Group | Predicted ¹H NMR Signal | Predicted ¹³C NMR Signal | Rationale |

| (E)-Isomer | -CH₂Cl | Singlet | ~40-45 ppm | Symmetrical structure leads to a single signal for both groups. |

| =C-Br | - | ~120-125 ppm | Olefinic carbon signal. | |

| (Z)-Isomer | -CH₂Cl | Singlet | ~42-47 ppm | Likely shifted slightly downfield from the E-isomer due to steric compression/deshielding. |

| =C-Br | - | ~118-123 ppm | Olefinic carbon signal, potentially shifted slightly upfield from the E-isomer. |

Note: These are estimated values. Actual chemical shifts must be determined empirically and confirmed with 2D NMR techniques like NOESY, which can show through-space correlations between protons.

Chromatographic Separation of E/Z Isomers

Gas chromatography (GC) is the premier technique for separating volatile and semi-volatile isomers like those of 2,3-dibromo-1,4-dichlorobut-2-ene.[17][18] The separation is typically based on differences in boiling points and polarity.

Expert Insight: The choice of the GC column's stationary phase is critical. A non-polar phase (e.g., 5% phenyl-dimethylpolysiloxane) will separate the isomers primarily based on boiling point differences. A more polar stationary phase (e.g., containing polyethylene glycol, like a Carbowax column) can provide enhanced selectivity by exploiting subtle differences in dipole moments between the E and Z isomers.[18]

Protocol: Gas Chromatography Separation

This protocol provides a robust starting point for method development.

-

Instrument Setup:

-

Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: WondaCAP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or similar 5% phenyl-dimethylpolysiloxane column.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.

-

-

Temperature Program:

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes. Ramp at 10°C/min to 220°C. Hold for 5 minutes.

-

Detector Temperature: 280°C.

-

-

Sample Preparation: Dilute the E/Z isomer mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of ~1 mg/mL.

-

Injection: Inject 1 µL of the sample using a split injection (e.g., 50:1 split ratio).

-

Data Analysis: Identify the peaks corresponding to the (E) and (Z) isomers. The elution order will depend on the boiling points; typically, the isomer with the lower boiling point (often the more symmetrical or less polar E-isomer) will elute first. Retention times and peak areas can be used for quantitative analysis.

System Validation: The identity of each separated peak must be confirmed, ideally by interfacing the GC with a mass spectrometer (GC-MS). This provides both the retention time for identification and the mass spectrum for structural confirmation.

Caption: Workflow for the GC separation and analysis of stereoisomers.

Conclusion

The stereoisomers of 2,3-dibromo-1,4-dichlorobut-2-ene present a classic case study in the importance of stereochemistry in organic synthesis. While structurally similar, the (E) and (Z) isomers possess distinct properties that necessitate precise analytical methods for their differentiation and separation. This guide has provided a comprehensive framework, grounded in the principles of the Cahn-Ingold-Prelog rules, for the synthesis, characterization by NMR, and separation by gas chromatography of these compounds. By integrating expert-driven insights with robust, self-validating protocols, researchers can confidently navigate the complexities of handling these valuable synthetic intermediates.

References

-

Cahn-Ingold-Prelog Rules | Just Curious. (2009, March 28). WordPress.com. [Link]

-

Cahn, Ingold, Prelog sequence rules. (n.d.). 4ever-online.net. [Link]

-

E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. (n.d.). Docbrown.info. [Link]

-

6.1: Cahn-Ingold-Prelog Convention. (2022, October 17). Chemistry LibreTexts. [Link]

-

Cahn–Ingold–Prelog priority rules. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

The Cahn-Ingold Prelog Priority Rules. (n.d.). Memorial University. [Link]

-

1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z - DPYDPE. (n.d.). ResearchGate. [Link]

-

7.6: Sequence Rules - The E,Z Designation. (2024, April 3). Chemistry LibreTexts. [Link]

-

2,3-Dibromo-1,4-dichlorobut-2-ene. (n.d.). PubChem. [Link]

-

Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. (2025, July 29). RSC Publishing. [Link]

-

How can you distinguish E and Z isomers by nmr? (2023, September 23). Filo. [Link]

-

E- and Z-nomenclature of alkenes. (n.d.). University of Calgary. [Link]

-

How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. [Link]

-

2,3-Dibromo-1,4-dichlorobutane. (n.d.). PubChem. [Link]

-

The E-Z system for naming alkenes. (2023, January 22). Chemistry LibreTexts. [Link]

-

Separation of Butene Isomers and Butadiene by Gas Liquid. (n.d.). PDF Free Download. [Link]

-

2,3-Dibromo-1,4-dichlorobutane. (n.d.). NIST WebBook. [Link]

-

1,4-Dichlorobut-2-ene. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Core.ac.uk. [Link]

-

Alkene. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

1,4-Dibromo-2,3-dichlorobut-2-ene. (n.d.). PubChem. [Link]

-

(2R,3R)-2,3-dibromo-1,4-dichlorobutane. (n.d.). PubChem. [Link]

-

Can my 13C/1H NMR spectra differentiate between E and Z isomers? (2021, May 20). Reddit. [Link]

-

Separating alkane/alkene isomers on the GC but the isomers have the same retention time. (2023, January 26). Chemistry Stack Exchange. [Link]

Sources

- 1. 2,3-Dibromo-1,4-dichlorobut-2-ene | C4H4Br2Cl2 | CID 6365394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2,3-Dibromo-1,4-dichlorobut-2-ene (EVT-12801174) | 36038-57-0 [evitachem.com]

- 3. 1,4-Dibromo-2,3-dichlorobut-2-ene | C4H4Br2Cl2 | CID 54107240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alkene - Wikipedia [en.wikipedia.org]

- 5. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. i2csa.wordpress.com [i2csa.wordpress.com]

- 8. science-revision.co.uk [science-revision.co.uk]

- 9. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 10. hyperconjugation.com [hyperconjugation.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. reddit.com [reddit.com]

- 16. benchchem.com [benchchem.com]

- 17. turbo.vernier.com [turbo.vernier.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

An Analysis of the Properties of (E)-2,3-dibromo-1,4-dichlorobut-2-ene: A Highly Reactive Intermediate

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the chemical and physical properties, reactivity, and safety considerations for (E)-2,3-dibromo-1,4-dichlorobut-2-ene. As a polyhalogenated alkene, this compound serves as a reactive intermediate in specialized organic synthesis. However, it is crucial to note that detailed experimental data for this specific molecule is sparse in publicly accessible literature. This document consolidates available information while also highlighting areas where data is inferred or remains unavailable, providing a transparent overview for research applications.

Compound Identification and Molecular Structure

(E)-2,3-dibromo-1,4-dichlorobut-2-ene is a halogenated derivative of a four-carbon acyclic hydrocarbon. The "(E)" designation specifies the trans configuration of the substituents across the central double bond.

Key Identifiers:

The structure contains two allylic chloride moieties and two vinylic bromide atoms, making it a highly functionalized and electrophilic molecule poised for a variety of chemical transformations.

Caption: Molecular structure of (E)-2,3-dibromo-1,4-dichlorobut-2-ene.

Physicochemical Properties

Specific, experimentally determined physical properties for (E)-2,3-dibromo-1,4-dichlorobut-2-ene are not widely reported in scientific literature or chemical databases. The information available is summarized below.

| Property | Value | Reference |

| Appearance | Typically a colorless liquid | [2] |

| Molecular Weight | 282.79 g/mol | [1][2] |

| Molecular Formula | C₄H₄Br₂Cl₂ | [1][2] |

| Melting Point | Not available (N/A) | [2] |

| Boiling Point | Not available (N/A) | |

| Density | Not available (N/A) | |

| Stability | Stable under standard conditions | [2] |

Expert Insight: The absence of boiling point data suggests the compound may be thermally labile, potentially decomposing upon heating before a boiling point at atmospheric pressure can be reached. Distillation, if required, should be attempted under high vacuum and at low temperatures.

Synthesis and Reactivity

Synthesis Pathway

Caption: A plausible synthetic workflow for the target compound.

Chemical Reactivity

The reactivity of (E)-2,3-dibromo-1,4-dichlorobut-2-ene is dictated by its multiple halogen substituents. It is expected to be a potent electrophile.

-

Nucleophilic Substitution: The allylic chlorine atoms are susceptible to replacement by a wide range of nucleophiles.[2] Such reactions are fundamental to its use as a building block for more complex molecules.

-

Dehydrohalogenation: In the presence of strong, non-nucleophilic bases, the compound can undergo elimination reactions (dehydrohalogenation) to form highly unsaturated butadiyne or cumulene derivatives.[2]

The general mechanism for nucleophilic substitution likely involves a direct Sₙ2 attack on the carbon bearing a chlorine atom, leading to the displacement of the chloride ion.

Caption: Generalized mechanism for nucleophilic substitution.

Applications in Organic Synthesis

(E)-2,3-dibromo-1,4-dichlorobut-2-ene serves as an intermediate in chemical synthesis and is valuable in research for studying reaction mechanisms involving halogenation and elimination.[2] Its bifunctional nature, with four potential leaving groups, allows for the construction of complex molecular architectures, including heterocycles and other intricate organic frameworks. However, specific, published examples detailing its use as a reactant in multi-step syntheses are currently scarce.

Toxicology and Safety

Note: No specific toxicological studies for (E)-2,3-dibromo-1,4-dichlorobut-2-ene were found. The following information is based on the general properties of related polyhalogenated hydrocarbons and should be treated with extreme caution. A comprehensive, substance-specific risk assessment should be performed before handling.

Expected Hazards:

-

Toxicity: Halogenated hydrocarbons can exhibit significant toxicity, potentially affecting the liver and kidneys.[4] The toxicological properties of this specific compound have not been fully investigated.

-

Corrosivity: Related compounds, such as cis-1,4-dichloro-2-butene, are known to be corrosive and can cause severe skin burns and eye damage.[4]

-

Environmental Hazard: Many halogenated alkenes are harmful or very toxic to aquatic life with long-lasting effects.[4] Release into the environment must be strictly avoided.

Handling and Personal Protective Equipment (PPE): Due to the presumed high toxicity and corrosivity, stringent safety protocols are mandatory.

-

Engineering Controls: Work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Lab Coat: A flame-retardant lab coat should be worn.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

(E)-2,3-dibromo-1,4-dichlorobut-2-ene is a highly functionalized electrophile with potential as a versatile intermediate in organic synthesis. Its identity is well-defined by its IUPAC name and CAS number. However, a significant lack of publicly available experimental data, including specific physical properties, detailed synthesis protocols, spectroscopic characterization, and toxicological data, necessitates a cautious and methodical approach to its use in a research setting. Any work with this compound should prioritize safety and include rigorous analytical characterization to confirm its identity and purity.

References

-

PubChem. 2,3-Dibromo-1,4-dichlorobut-2-ene. National Center for Biotechnology Information. [Link]

- Fisher Scientific. Safety Data Sheet: cis-1,4-Dichloro-2-butene. 2010.

-

PubChem. 2,3-Dibromo-1,4-dichlorobutane. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1,4-Dichlorobut-2-ene. [Link]

Sources

Theoretical Exploration of 2,3-Dibromo-1,4-dichlorobut-2-ene: A Computational Chemistry Whitepaper

This technical guide provides a comprehensive theoretical analysis of 2,3-dibromo-1,4-dichlorobut-2-ene, a halogenated alkene of significant interest for synthetic chemistry and materials science. Employing established principles of computational chemistry, this document outlines a robust framework for investigating the molecule's structural, spectroscopic, and reactive properties. This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study and application of halogenated organic compounds.

Introduction and Molecular Overview

2,3-Dibromo-1,4-dichlorobut-2-ene is a tetrasubstituted alkene with the molecular formula C₄H₄Br₂Cl₂.[1] Its structure is characterized by a central carbon-carbon double bond, with bromine atoms attached to the second and third carbons, and chlorine atoms bonded to the first and fourth carbons. The presence of multiple halogen atoms and a C=C double bond suggests a rich and complex chemical behavior, making it a compelling subject for theoretical investigation. Understanding its conformational landscape, spectroscopic signatures, and reactivity is crucial for harnessing its potential in various chemical applications.

Molecular Identity:

| Property | Value | Source |

| IUPAC Name | (E)-2,3-dibromo-1,4-dichlorobut-2-ene | PubChem[1] |

| Molecular Formula | C₄H₄Br₂Cl₂ | PubChem[1] |